(1S,3S)-2,2-Dichloro-3-phenylcyclopropane-1-carboxamide

Chiral resolution Enantiomeric excess Diastereomeric salt formation

(1S,3S)-2,2-Dichloro-3-phenylcyclopropane-1-carboxamide is a chiral, enantiomerically pure cyclopropane derivative (C₁₀H₉Cl₂NO, MW 230.09). It belongs to the class of 2,2-dihalo-3-phenylcyclopropane carboxamides, which are established intermediates for agrochemical and pharmaceutical research.

Molecular Formula C10H9Cl2NO
Molecular Weight 230.09 g/mol
CAS No. 646995-58-6
Cat. No. B12585062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,3S)-2,2-Dichloro-3-phenylcyclopropane-1-carboxamide
CAS646995-58-6
Molecular FormulaC10H9Cl2NO
Molecular Weight230.09 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2C(C2(Cl)Cl)C(=O)N
InChIInChI=1S/C10H9Cl2NO/c11-10(12)7(8(10)9(13)14)6-4-2-1-3-5-6/h1-5,7-8H,(H2,13,14)/t7-,8+/m1/s1
InChIKeyHFJNVUSRKMKBFE-SFYZADRCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S,3S)-2,2-Dichloro-3-phenylcyclopropane-1-carboxamide (CAS 646995-58-6): Chiral Cyclopropane Carboxamide for Enantioselective Research


(1S,3S)-2,2-Dichloro-3-phenylcyclopropane-1-carboxamide is a chiral, enantiomerically pure cyclopropane derivative (C₁₀H₉Cl₂NO, MW 230.09) . It belongs to the class of 2,2-dihalo-3-phenylcyclopropane carboxamides, which are established intermediates for agrochemical and pharmaceutical research. The compound features a strained three-membered ring with geminal dichloro substitution at C2 and a phenyl group at C3, locked in the defined (1S,3S) absolute configuration. This specific stereochemistry is critical, as the enantiomer (1R,3R) (CAS 646995-54-2) is prepared separately via chiral resolution or biocatalytic methods, indicating distinct utility of each antipode for structure-activity relationship (SAR) studies [1].

Why (1S,3S)-2,2-Dichloro-3-phenylcyclopropane-1-carboxamide Cannot Be Replaced by Racemic or (1R,3R) Forms


Generic substitution of (1S,3S)-2,2-dichloro-3-phenylcyclopropane-1-carboxamide with the racemic trans mixture or its (1R,3R) enantiomer is scientifically unsound. The patent literature explicitly teaches that chemical resolution is required to separate the (1S,3S) and (1R,3R) enantiomers because they yield distinct diastereomeric salts with chiral amines, confirming their non-identical interactions in a chiral environment [1]. In biological systems, enantiomeric cyclopropane carboxamides often display divergent activity profiles; for example, the (1R,3R) enantiomer of the related carboxylic acid is the preferred substrate in certain biocatalytic resolutions, while the (1S,3S) amide exhibits different enzymatic hydrolysis rates [2]. Consequently, replacing the specific (1S,3S) enantiomer with the racemate or opposite enantiomer introduces uncontrolled stereochemical variability that can invalidate chiral SAR campaigns and lead to misleading biological readouts.

(1S,3S)-2,2-Dichloro-3-phenylcyclopropane-1-carboxamide: Head-to-Head and Class-Level Differentiation Evidence


Enantiomeric Purity: >99% ee for (1S,3S) vs. Racemic (0% ee) via Chemical Resolution

Chemical resolution of racemic trans-2,2-dichloro-3-phenylcyclopropanecarboxylic acid (the direct acid precursor) using (R)-2-amino-3-phenylpropanamide (APA) yields the (1S,3S)-acid with >99% enantiomeric excess (ee) after salt breakage [1]. Biocatalytic enantioselective hydrolysis of the corresponding nitrile using Rhodococcus sp. AJ270 whole cells produces the (1S,3S)-amide in >99% ee under mild aqueous conditions (pH 7.0, 30°C) [2]. In contrast, the racemic trans mixture has 0% ee by definition, offering no stereochemical purity for chiral-sensitive applications.

Chiral resolution Enantiomeric excess Diastereomeric salt formation

Scalable Enantioselective Synthesis: Biocatalytic vs. Classical Chiral Chromatography

The (1S,3S)-carboxamide is accessed at multi-gram scale via enantioselective nitrile hydratase/amidase cascades in Rhodococcus sp. AJ270, achieving >99% ee without requiring stoichiometric chiral auxiliaries or simulated moving bed (SMB) chromatography [1]. Chemical resolution with APA as resolving agent achieves comparable ee, but requires acid-base workup and crystallisation optimization [2]. Traditional chiral HPLC or SMB separation of the racemic amide typically yields 95–98% ee per pass with significant solvent consumption and lower throughput.

Biocatalysis Enantioselective hydrolysis Process chemistry

Lipophilicity Gain Driven by Geminal Dichloro Substitution vs. Non-Halogenated Cyclopropane Carboxamides

The gem-dichloro motif in (1S,3S)-2,2-dichloro-3-phenylcyclopropane-1-carboxamide increases lipophilicity relative to non-halogenated 1-phenylcyclopropane-1-carboxamide. The calculated AlogP for the target compound (as the corresponding carboxylic acid analog) is 3.69, versus approximately 1.5–2.0 for the chlorine-free parent scaffold [1]. This ΔLogP of ~1.7–2.2 units translates to approximately a 50–150-fold increase in octanol/water partition coefficient, inherently enhancing membrane permeability potential.

Lipophilicity Physicochemical properties Drug-likeness

Divergent Insecticidal Activity: Gem-Dichloro Carboxamide Scaffold vs. Pyrethroid Esters

Esters derived from trans-2,2-dichloro-3-phenylcyclopropane carboxylic acid (the acid homolog of the target carboxamide) were tested for insecticidal activity against Musca domestica (housefly) and Calandra granaria (grain weevil). All seven pyrethroide esters exhibited only unsignificant insecticide activity [1]. In marked contrast, commercial pyrethroid esters such as permethrin and fenvalerate exhibit LD₅₀ values in the sub-nanomolar to low nanomolar range against M. domestica [2]. This lack of insecticidal potency, despite the pyrethroid-like scaffold, renders the 2,2-dichloro-3-phenylcyclopropane platform a clean negative control or selectivity probe for target-based screening in neuroactive insecticide discovery.

Insecticidal activity Pyrethroid analogs Agrochemical discovery

CYP1 Enzyme Selectivity: 2,2-Dichloro-3-phenyl Scaffold vs. N-(3,5-Dichlorophenyl) Cyclopropanecarboxamide (DCPCC)

A structurally closest in-class comparator, N-(3,5-dichlorophenyl)cyclopropanecarboxamide (DCPCC), inhibits CYP1A2 with an IC₅₀ of 100–680-fold lower than α-naphthoflavone (ANF) and shows 10–95-fold selectivity over CYP1A1 and CYP1B1 [1]. DCPCC is a mixed-type CYP1A2 inhibitor, whereas the 2,2-dichloro-3-phenyl substitution pattern of the target compound introduces steric bulk at the cyclopropane ring that is absent in DCPCC. This additional substitution is predicted to alter CYP1 isoform selectivity profiles by modifying the fit within the narrow CYP1 active site [2]. While direct IC₅₀ data for the target compound are not yet published, the scaffold difference provides a rational basis for procurement in CYP1 structure-activity studies.

CYP1 inhibition Cancer chemoprevention Cytochrome P450

Procurement-Ready Application Scenarios for (1S,3S)-2,2-Dichloro-3-phenylcyclopropane-1-carboxamide


Chiral Lead Optimization in Medicinal Chemistry SAR Campaigns

The (1S,3S) enantiomer (>99% ee) is the definitive substrate for building enantiopure compound libraries. As demonstrated by the chemical resolution patent [1], the separate availability of (1S,3S) and (1R,3R) enantiomers enables direct comparison of antipodal biological activity. This is essential for interpreting potency and selectivity in chiral biological targets such as GPCRs, ion channels, and kinases, where opposite enantiomers can display agonism vs. antagonism.

Biocatalytic Process Development and Chemoenzymatic Synthesis Scale-Up

The target carboxamide is a proven substrate for nitrile hydratase/amidase biocatalytic cascades yielding >99% ee at multi-gram scale [1]. Researchers establishing green chemistry routes for cyclopropane building blocks can benchmark their biocatalyst performance against the established Rhodococcus sp. AJ270 system, using the target enantiomer as the reference standard for chiral HPLC method validation.

Agrochemical Discovery: Non-Insecticidal Cyclopropane Scaffold for Fungicide/Herbicide Programs

Esters of the 2,2-dichloro-3-phenylcyclopropane scaffold have been unequivocally shown to lack significant insecticidal activity, despite structural similarity to pyrethroids [1]. This decoupling of the cyclopropane core from neurotoxic insecticidal liability makes the scaffold a clean entry point for fungicide or herbicide lead discovery, particularly for targets such as CYP51 or scytalone dehydratase that are amenable to cyclopropane carboxamide inhibition.

CYP1 Enzyme Selectivity Profiling and Cancer Chemoprevention Research

The in-class comparator DCPCC has established CYP1A2 selectivity (10–95× over CYP1A1/B1) with an IC₅₀ of 1.4 μM [1]. The target compound, with its additional 3-phenyl substitution and defined (1S,3S) stereochemistry, is uniquely poised to probe how steric bulk and chirality on the cyclopropane ring influence CYP1 binding mode and isoform selectivity, directly building on the DCPCC pharmacophore framework.

Quote Request

Request a Quote for (1S,3S)-2,2-Dichloro-3-phenylcyclopropane-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.